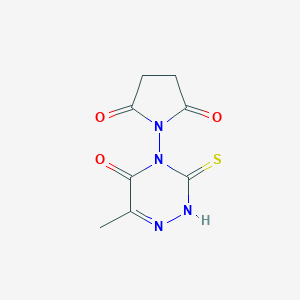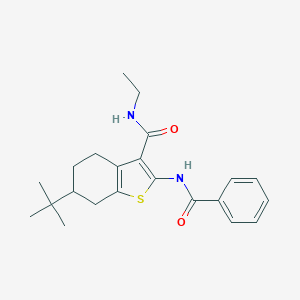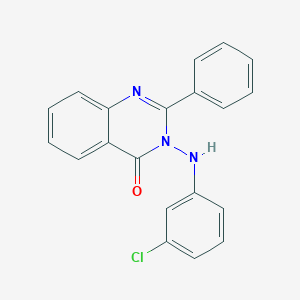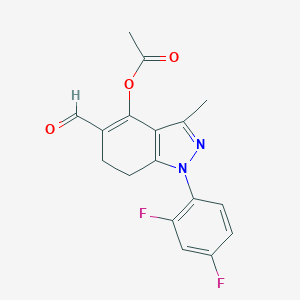
1-(6-methyl-5-oxo-3-sulfanylidene-2H-1,2,4-triazin-4-yl)pyrrolidine-2,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(6-methyl-5-oxo-3-sulfanylidene-2H-1,2,4-triazin-4-yl)pyrrolidine-2,5-dione is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of pyrrolidine-2,5-dione derivatives and has been found to exhibit various biochemical and physiological effects.
Wirkmechanismus
The exact mechanism of action of 1-(6-methyl-5-oxo-3-sulfanylidene-2H-1,2,4-triazin-4-yl)pyrrolidine-2,5-dione is not fully understood. However, studies have suggested that the compound exerts its therapeutic effects through various pathways, including the inhibition of oxidative stress, the modulation of immune responses, and the regulation of cell signaling pathways.
Biochemical and Physiological Effects:
1-(6-methyl-5-oxo-3-sulfanylidene-2H-1,2,4-triazin-4-yl)pyrrolidine-2,5-dione has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and reduce inflammation in animal models. The compound has also been found to have neuroprotective effects and improve cognitive function in animal studies.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 1-(6-methyl-5-oxo-3-sulfanylidene-2H-1,2,4-triazin-4-yl)pyrrolidine-2,5-dione in lab experiments include its high purity and stability, as well as its potential therapeutic applications. However, the limitations of using this compound include its limited solubility in water and the need for further studies to fully understand its mechanism of action and potential side effects.
Zukünftige Richtungen
There are several future directions for research on 1-(6-methyl-5-oxo-3-sulfanylidene-2H-1,2,4-triazin-4-yl)pyrrolidine-2,5-dione. These include further studies on its potential use in the treatment of cancer, inflammation, and neurological disorders. There is also a need for studies to investigate the safety and potential side effects of this compound in humans. Additionally, research on the synthesis of analogs of this compound may lead to the development of more potent and selective therapeutic agents.
Synthesemethoden
The synthesis of 1-(6-methyl-5-oxo-3-sulfanylidene-2H-1,2,4-triazin-4-yl)pyrrolidine-2,5-dione involves the reaction of 6-methyl-3,4-dihydro-2H-pyrrole-2,5-dione with thiosemicarbazide and triethylorthoformate in the presence of acetic acid. The reaction yields the desired compound in good yield and purity.
Wissenschaftliche Forschungsanwendungen
1-(6-methyl-5-oxo-3-sulfanylidene-2H-1,2,4-triazin-4-yl)pyrrolidine-2,5-dione has been extensively studied for its potential therapeutic applications. It has been found to exhibit antitumor, anti-inflammatory, and antioxidant activities. The compound has also been investigated for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Eigenschaften
Molekularformel |
C8H8N4O3S |
|---|---|
Molekulargewicht |
240.24 g/mol |
IUPAC-Name |
1-(6-methyl-5-oxo-3-sulfanylidene-2H-1,2,4-triazin-4-yl)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C8H8N4O3S/c1-4-7(15)12(8(16)10-9-4)11-5(13)2-3-6(11)14/h2-3H2,1H3,(H,10,16) |
InChI-Schlüssel |
WHEBMNKLEPVZMG-UHFFFAOYSA-N |
SMILES |
CC1=NNC(=S)N(C1=O)N2C(=O)CCC2=O |
Kanonische SMILES |
CC1=NNC(=S)N(C1=O)N2C(=O)CCC2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-allyl-6-tert-butyl-2-[(2-thienylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B289432.png)
![N-{3-[(allylamino)carbonyl]-6-tert-butyl-4,5,6,7-tetrahydro-1-benzothien-2-yl}-2-furamide](/img/structure/B289433.png)
![6-tert-butyl-N-methyl-2-[(2-thienylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B289435.png)
![6-tert-butyl-2-[(4-fluorobenzoyl)amino]-N-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B289437.png)
![6-tert-butyl-N-propyl-2-[(2-thienylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B289439.png)
![6-tert-butyl-N-ethyl-2-[(2-thienylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B289441.png)
![6-tert-butyl-N-ethyl-2-[(3-methylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B289442.png)

![2-[[(4-oxoquinazolin-3-yl)amino]methylidene]-5-phenylcyclohexane-1,3-dione](/img/structure/B289447.png)


![N'-{[4-chloro-3-methyl-1-(2-pyridinyl)-6,7-dihydro-1H-indazol-5-yl]methylene}isonicotinohydrazide](/img/structure/B289450.png)

![1-[(2,2-Dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]proline](/img/structure/B289454.png)